ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
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Overview
Description
ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a chemical compound with the molecular formula C13H21N3O2S It is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves the reaction of 4-ethyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out under basic conditions, often using sodium hydroxide as a base. The reaction proceeds via nucleophilic substitution, where the thiol group of the triazole derivative attacks the electrophilic carbon of the ethyl bromoacetate, resulting in the formation of the desired product .
Chemical Reactions Analysis
ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The triazole ring can form hydrogen bonds with various biological targets, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
ETHYL 2-[(5-CYCLOPENTYL-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can be compared with other triazole derivatives, such as:
5-Cyclopentyl-4-ethyl-4H-1,2,4-triazole-3-thiol: This compound is similar in structure but lacks the ethyl ester group, which may affect its reactivity and biological activity.
2-{[4-Ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide: This compound has a different substituent on the triazole ring, which can lead to different chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5-cyclopentyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-3-16-12(10-7-5-6-8-10)14-15-13(16)19-9-11(17)18-4-2/h10H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPHSMDSBSMMBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OCC)C2CCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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